

Application Note: Scale-up Synthesis of Cariprazine Precursor *trans*-4-Morpholinocyclohexanamine

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Compound of Interest

Compound Name:	<i>trans</i> -4-Morpholinocyclohexanamine
CAS No.:	847798-79-2
Cat. No.:	B3434203

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of ***trans*-4-morpholinocyclohexanamine**, a critical intermediate in the manufacturing of Cariprazine (Vraylar). The synthesis of cariprazine relies heavily on the stereochemical purity of the *trans*-cyclohexyl moiety. While *cis/trans* isomerism is inherent to 1,4-disubstituted cyclohexanes, the *trans* isomer is the pharmacologically active scaffold required for high-affinity D3/D2 receptor partial agonism.

This guide moves beyond bench-scale synthesis, addressing the engineering and chemical challenges of kilogram-scale production. We prioritize a Reductive Amination strategy coupled with Thermodynamic Equilibration and Selective Crystallization, ensuring >99% *trans*-diastereomeric excess (de) without the need for expensive chromatographic purification.

Strategic Route Selection

Route Comparison

Two primary pathways exist for synthesizing 4-morpholinocyclohexanamine. For industrial scale-up, Route B (Reductive Amination) is superior due to atom economy and the ability to drive stereochemistry thermodynamically.

Feature	Route A: Nucleophilic Substitution	Route B: Reductive Amination (Selected)
Starting Material	trans-4-Aminocyclohexanol	1,4-Cyclohexanedione Monoethylene Ketal
Key Step	Mesylation & Displacement	Reductive Alkylation & Amination
Stereocontrol	Dependent on SM purity (Walden inversion risks)	Thermodynamic control (Equilibration)
Scalability	Low (Exothermic displacement, messy workup)	High (Catalytic hydrogenation, clean streams)
Cost Efficiency	Moderate	High (Cheap bulk commodity reagents)

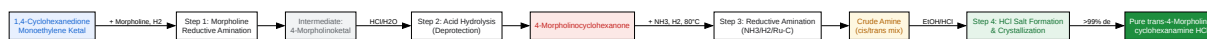
Mechanism of Stereocontrol

The formation of the trans-isomer is favored under thermodynamic control. In the cyclohexane ring, the trans-1,4-disubstituted isomer allows both bulky substituents (morpholine and amine) to adopt the equatorial position, minimizing 1,3-diaxial interactions.

- Kinetic Product: Often the cis-isomer (axial attack of hydride).
- Thermodynamic Product: The trans-isomer (diequatorial).
- Strategy: We utilize high-temperature reductive amination or post-reaction equilibration to maximize the trans:cis ratio, followed by salt formation to selectively crystallize the trans-isomer.

Detailed Experimental Protocol

Workflow Overview



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Figure 1: Process flow diagram for the synthesis of **trans-4-morpholinocyclohexanamine**.

Step 1: Synthesis of 4-Morpholinocyclohexanone

This intermediate is generated via reductive amination of 1,4-cyclohexanedione monoethylene ketal with morpholine, followed by ketal hydrolysis.

Reagents:

- 1,4-Cyclohexanedione monoethylene ketal (1.0 eq)
- Morpholine (1.1 eq)
- Sodium Triacetoxyborohydride (STAB) (1.3 eq) [Note: For >10kg scale, use catalytic hydrogenation (Pd/C, H₂) to avoid boron waste]
- Dichloromethane (DCM) or Toluene (Solvent)
- Acetic Acid (AcOH) (1.0 eq)

Protocol (Catalytic Hydrogenation Variant for Scale):

- Charging: Charge a high-pressure reactor with 1,4-cyclohexanedione monoethylene ketal (10 kg), morpholine (6.0 kg), and Pd/C (5% loading, 50% wet, 0.5 kg) in Methanol (50 L).
- Reaction: Pressurize with H₂ (5 bar) and stir at 50°C for 6-8 hours. Monitor consumption of ketone by GC.
- Filtration: Filter catalyst while warm.

- Hydrolysis: Add 6N HCl (20 L) to the filtrate. Heat to reflux (65°C) for 2 hours to deprotect the ketal.
- Workup: Cool to 20°C. Basify with 50% NaOH to pH 12. Extract with Toluene (3 x 20 L).
- Concentration: Evaporate solvent to yield 4-morpholinocyclohexanone as a pale yellow oil.
 - Yield Target: 85-90%
 - Purity: >95% (GC)[1]

Step 2: Stereoselective Synthesis of trans-4-Morpholinocyclohexanamine

This step determines the stereochemical outcome. We use ammonia and hydrogen with a Ruthenium catalyst, utilizing high temperature to favor the thermodynamic trans product.

Reagents:

- 4-Morpholinocyclohexanone (from Step 1)
- Ammonia (7M in Methanol) or Liquid NH₃
- Ruthenium on Carbon (5% Ru/C) or Raney Nickel
- Hydrogen Gas

Protocol:

- Preparation: In an autoclave, dissolve 4-morpholinocyclohexanone (8 kg) in Methanol (40 L) saturated with Ammonia (approx. 15-20% w/w).
- Catalyst Addition: Add 5% Ru/C (400 g). Ru/C is preferred over Pd/C to minimize ring reduction side products and enhance trans-selectivity.
- Hydrogenation: Purge with N₂, then H₂. Pressurize to 30-50 bar H₂.
- Heating (Critical): Heat to 100-110°C.

- Why? High temperature promotes the equilibration of the imine/enamine intermediate, favoring the formation of the thermodynamic trans-amine. Lower temperatures (e.g., 25°C) would kinetically favor the cis-amine.
- Completion: Stir for 12-16 hours. Monitor by GC.[2] The trans:cis ratio should be >3:1 in the crude mixture.
- Isolation: Cool to RT, vent H₂, filter catalyst. Concentrate the filtrate to a residue.

Step 3: Purification via Di-HCl Salt Crystallization

The crude oil contains a mixture of cis and trans isomers. The trans-dihydrochloride salt is significantly less soluble in ethanol/methanol mixtures than the cis-salt.

Protocol:

- Salt Formation: Dissolve the crude amine residue in Ethanol (5 volumes).
- Acidification: Slowly add concentrated HCl (or HCl in EtOH) until pH < 2. A heavy precipitate will form.
 - Exotherm Warning: This reaction is highly exothermic. Control temperature < 40°C.
- Reflux: Heat the slurry to reflux (78°C) for 1 hour. This "digestion" helps dissolve trapped cis isomer and impurities.
- Crystallization: Cool slowly to 0-5°C over 4 hours. Stir at 0°C for 2 hours.
- Filtration: Filter the white solid. Wash with cold Ethanol (1 volume).
- Drying: Dry under vacuum at 50°C.
 - Result: ** **trans-4-Morpholinocyclohexanamine Dihydrochloride** **.
 - Purity: >99.5% (HPLC), >99% de (trans).
 - Overall Yield: 60-70% (from ketone).

Process Safety & Engineering Controls

Hazard	Control Measure
Hydrogenation (H ₂)	Use rated pressure vessels (Autoclaves) with burst discs. Ground all equipment to prevent static discharge.
Exotherms (Salt Formation)	Controlled addition of acid. Active cooling jacket on the reactor.
Raney Nickel/Ru/C	Pyrophoric when dry.[3] Keep wet at all times. Handle under inert atmosphere (N ₂).
Ammonia	Use closed systems with scrubbers. Ammonia sensors in the suite.

Analytical Controls

In-Process Control (IPC) - GC Method

To monitor the cis/trans ratio during hydrogenation.

- Column: DB-17 or equivalent (Phenyl-methylpolysiloxane).
- Carrier: Helium, 1.0 mL/min.
- Temp Program: 100°C (2 min) -> 10°C/min -> 250°C.
- Retention Time: cis-isomer elutes before the trans-isomer due to lower boiling point/polarity.

Final Release Testing - HPLC

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
- Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile Gradient.
- Detection: UV at 210 nm (low absorption, requires high concentration) or CAD (Charged Aerosol Detector).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low trans:cis ratio (<2:1)	Reaction temperature too low. [4]	Increase hydrogenation temperature to >100°C to promote thermodynamic equilibration.
Incomplete Conversion	Poisoned catalyst or low H2 pressure.	Check sulfur content in starting materials. Increase H2 pressure to 50 bar.
Filtration Difficulties	Fine particles of catalyst.[3]	Use Celite or activated carbon pre-coat on the filter press.
Low Yield in Crystallization	Too much solvent or acid added too fast.	Optimize Ethanol volume. Ensure slow cooling ramp to grow large, pure crystals.

References

- Synthesis of Cariprazine Intermediates
 - Patent: Agai-Csongor, E., et al. "Process for the preparation of trans-4-amino-cyclohexyl derivatives." US Patent 2011/0160455. (Describes the isolation of trans-isomers via salt formation).
- Stereoselective Reductive Amination
 - Article: Farkas, E., et al. (2024). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine." [1] Communications Chemistry, 7, 88. (Discusses thermodynamic control and enzymatic routes).
- General Reductive Amination Protocols
 - Review: "Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts." MDPI Catalysts. (Provides conditions for high-efficiency amination).

- Isomer Separation Techniques
 - Patent: "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid." [3][5] [6][7] EP 3411355 B1.[5] (Details the crystallization logic for trans-cyclohexyl amines).

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